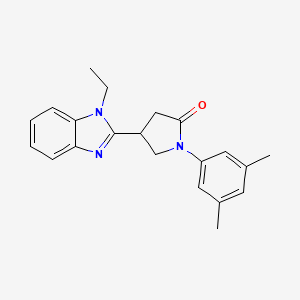

1-(3,5-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

1-(3,5-Dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3,5-dimethylphenyl substituent at position 1 and a 1-ethyl-benzodiazolyl moiety at position 4. The pyrrolidin-2-one core is a five-membered lactam ring, which is structurally analogous to bioactive molecules such as racetams, known for nootropic and neuroprotective properties . The 3,5-dimethylphenyl substituent contributes steric bulk and electron-donating effects, which could modulate solubility and receptor binding.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-4-23-19-8-6-5-7-18(19)22-21(23)16-12-20(25)24(13-16)17-10-14(2)9-15(3)11-17/h5-11,16H,4,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAKFONVINDLDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Benzimidazole Moiety: This step may involve the reaction of the intermediate with 1-ethyl-2-benzimidazole under specific conditions.

Attachment of the Dimethylphenyl Group: This can be done through a substitution reaction using 3,5-dimethylphenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to amines or alcohols using reducing agents.

Substitution: Halogenation or alkylation reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors to modulate their activity.

Pathways: Influence on biochemical pathways to exert its effects.

Comparison with Similar Compounds

Table 1: Key Pyrrolidin-2-one Derivatives and Their Properties

Substituent-Driven Activity Trends

Position 1 Substituents: Chloro-hydroxyphenyl groups (e.g., in compounds) enhance antioxidant activity due to electron-withdrawing Cl and H-bond-donating OH groups, stabilizing radical scavenging intermediates . The absence of polar groups (e.g., OH) may limit antioxidant efficacy but favor CNS penetration.

Position 4 Substituents :

- Thioxo-oxadiazolyl/triazolyl groups (): The thioxo (–S–) moiety and heterocyclic nitrogen atoms facilitate redox cycling and radical scavenging, explaining their superior antioxidant activity .

- Benzodiazolyl group (target compound): The fused benzene ring and diazole nitrogen atoms may enable π-stacking with biological targets (e.g., enzymes or DNA) but lack the thiol group critical for redox activity. This suggests divergent mechanisms, possibly favoring receptor binding over antioxidant effects.

Compared to compounds, the absence of thiol or hydroxyl groups likely reduces antioxidant capacity but may enhance metabolic stability.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The ethyl and dimethylphenyl groups in the target compound increase logP compared to chloro-hydroxyphenyl analogues, favoring blood-brain barrier penetration but risking solubility limitations.

- Electronic Effects : The electron-donating methyl groups (vs. electron-withdrawing Cl in ) may alter binding affinity to polar enzymatic active sites.

Biological Activity

The compound 1-(3,5-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Chemical Formula : C₁₈H₁₈N₂O

- Molecular Weight : 290.35 g/mol

- IUPAC Name : this compound

This compound features a pyrrolidinone core substituted with a dimethylphenyl group and an ethyl-benzodiazole moiety, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity :

- Antitumor Activity :

- Anti-inflammatory Effects :

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : The compound's structure allows it to bind to DNA, particularly in the minor groove, which may interfere with replication and transcription processes .

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various compounds, This compound was tested against multiple strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 2 |

| S. aureus | 4 |

| M. catarrhalis | 8 |

The results indicated that this compound was particularly effective against E. coli, outperforming several known antibiotics .

Case Study 2: Antitumor Activity

A series of in vitro assays were conducted on human cancer cell lines, including breast and lung cancer cells:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 15 |

These findings suggest promising antitumor activity, warranting further investigation into its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.